Cas no 2229303-83-5 (3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol)

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol 化学的及び物理的性質
名前と識別子
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- 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol
- EN300-1800548
- 2229303-83-5
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- インチ: 1S/C10H14N2O4/c1-10(6-11,16-2)8-5-7(13)3-4-9(8)12(14)15/h3-5,13H,6,11H2,1-2H3
- InChIKey: OOIMMSBIINNBTL-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)(CN)C1C=C(C=CC=1[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 226.09535693g/mol
- どういたいしつりょう: 226.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1800548-0.1g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1800548-2.5g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1800548-5.0g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1800548-0.05g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1800548-0.5g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1800548-1.0g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1800548-0.25g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1800548-10.0g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1800548-5g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1800548-10g |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |
2229303-83-5 | 10g |
$5221.0 | 2023-09-19 |
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenolに関する追加情報
3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol: A Comprehensive Overview
The compound 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol (CAS No. 2229303-83-5) is a chemically synthesized organic compound with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which combines a phenolic group, a nitro group, and an amino alcohol moiety. The amino alcohol component of the molecule contributes to its versatility, enabling it to participate in a wide range of chemical reactions and interactions.
Recent studies have highlighted the biological activity of this compound, particularly its potential as an antimicrobial agent. Research conducted in 2023 demonstrated that 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol exhibits strong inhibitory effects against several pathogenic bacteria, including *Escherichia coli* and *Staphylococcus aureus*. This finding underscores its potential application in the development of novel antibiotics, addressing the growing concern of antibiotic resistance.
In addition to its antimicrobial properties, this compound has shown promise in the field of cancer research. A study published in 2023 investigated the anticancer activity of 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol and found that it significantly inhibited the proliferation of human breast cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. These findings suggest that this compound could serve as a lead molecule for the development of targeted cancer therapies.
The synthesis of 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the nitro group into the phenolic ring is achieved through a nitration reaction, while the amino alcohol moiety is introduced via nucleophilic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in pharmaceuticals.
From an environmental perspective, the stability and biodegradability of 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol have been extensively studied. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, making it suitable for applications where environmental impact is a concern. However, further studies are required to fully understand its long-term ecological effects.
In conclusion, 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol (CAS No. 2229303-83-5) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure, combined with its promising biological activities, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing modern medicine and technology.
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